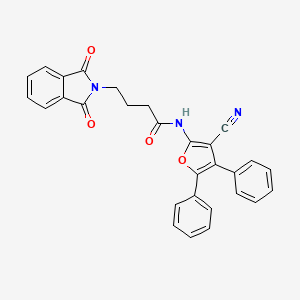
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its stimulant and euphoric effects. However, BZP has also been studied extensively for its scientific research applications, particularly in the field of neuroscience. In We will also discuss future directions for research on this compound.
Mechanism of Action
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate acts by binding to and activating the dopamine and serotonin transporters, leading to increased release of these neurotransmitters. It also blocks the reuptake of these neurotransmitters, leading to their prolonged effects. This results in increased stimulation, euphoria, and other effects commonly associated with stimulant drugs.
Biochemical and Physiological Effects:
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It also increases locomotor activity and produces other behavioral effects such as increased sociability and reward-seeking behavior. 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to have a similar profile of effects to other stimulant drugs such as amphetamine and cocaine.
Advantages and Limitations for Lab Experiments
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has a well-established mechanism of action and has been extensively studied in the literature. However, 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate also has some limitations. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over longer periods of time. It also has some potential for abuse and has been banned in several countries as a recreational drug.
Future Directions
There are several future directions for research on 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate. One area of interest is its potential as a therapeutic agent for certain neurological disorders such as Parkinson's disease and depression. 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to increase dopamine and serotonin release, which could be beneficial for these conditions. Another area of interest is its effects on learning and memory. 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been shown to improve memory in some studies, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Finally, more research is needed to understand the long-term effects of 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate on the brain and body, particularly with regards to potential neurotoxicity and other adverse effects.
Synthesis Methods
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate can be synthesized by reacting 1-bromo-4-(3-methylbenzyl)piperazine with butylamine in the presence of a catalyst such as sodium hydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate. This synthesis method has been well-established in the literature and has been used to produce 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate in large quantities for research purposes.
Scientific Research Applications
1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate has been studied extensively for its effects on the central nervous system. It has been shown to act as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This makes 1-sec-butyl-4-(3-methylbenzyl)piperazine oxalate a useful tool for studying the mechanisms of neurotransmitter release and the effects of these neurotransmitters on behavior and cognition.
properties
IUPAC Name |
1-butan-2-yl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C2H2O4/c1-4-15(3)18-10-8-17(9-11-18)13-16-7-5-6-14(2)12-16;3-1(4)2(5)6/h5-7,12,15H,4,8-11,13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIQDVHRPUHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC(=C2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 3-(3-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5020142.png)
![ethyl 4-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5020145.png)

![N-[2-(3-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5020177.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperidinyl)acetamide diethanedioate](/img/structure/B5020185.png)
![N,N-diethyl-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5020193.png)
![N-{1-[1'-(2-pyridinylmethyl)-1,4'-bipiperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5020204.png)
![methyl 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl]benzoate](/img/structure/B5020209.png)
![benzyl 4-{[(4-iodophenyl)sulfonyl]oxy}benzoate](/img/structure/B5020212.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5020215.png)